N-(2-Bromo-5-ethoxyphenyl)acetamide
Description
N-(2-Bromo-5-ethoxyphenyl)acetamide is a brominated aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a bromine atom at the ortho (2-) position and an ethoxy group (-OCH₂CH₃) at the para (5-) position. The bromine atom enhances electrophilic reactivity, while the ethoxy group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
CAS No. |
139085-94-2 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(2-bromo-5-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-8-4-5-9(11)10(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZBSKMWBZYCBLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-ethoxyphenyl)acetamide typically involves the bromination of 5-ethoxyaniline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-substituted-5-ethoxyphenyl)acetamide derivatives.
Oxidation: Formation of 2-bromo-5-ethoxybenzaldehyde or 2-bromo-5-ethoxybenzoic acid.
Reduction: Formation of N-(2-bromo-5-ethoxyphenyl)ethylamine or N-(2-bromo-5-ethoxyphenyl)methylamine.
Scientific Research Applications
N-(2-Bromo-5-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to biological targets. The amide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
N-(2-Bromo-5-methoxyphenyl)acetamide
- Structure : Differs by having a methoxy (-OCH₃) group instead of ethoxy.
- Molecular Formula: C₉H₁₀BrNO₂ vs. C₁₀H₁₂BrNO₂ for the ethoxy analog.
- Molecular Weight : 244.09 g/mol vs. 258.11 g/mol.
- Lipophilicity : The ethoxy group increases LogP (estimated ~2.5) compared to methoxy (~2.0), enhancing membrane permeability .
- Synthesis : Similar bromination and acetylation steps, but ethoxy requires longer alkylation.
N-(2-Bromo-4,6-dinitrophenyl)acetamide ()
- Structure : Additional nitro groups at 4- and 6-positions.
- Impact: Nitro groups increase molecular weight (541.35 g/mol) and acidity, reducing solubility in non-polar solvents. The bromine at 2- and nitro groups create steric hindrance, affecting reactivity .
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide ()
- Structure : Chloro and methyl substituents at 5- and 4-positions.
- Molecular Weight : 262.53 g/mol.
Antimicrobial Activity
- : Acetamides with benzo[d]thiazole-piperazine moieties (e.g., compound 47) show gram-positive antibacterial activity. The ethoxy group in N-(2-Bromo-5-ethoxyphenyl)acetamide may enhance lipophilicity, improving bacterial membrane penetration .
Receptor Agonist Activity
- : N-(4-Bromophenyl)pyridazinone acetamides act as FPR1/FPR2 agonists. The ethoxy analog’s larger substituent may alter receptor binding compared to methoxy or nitro groups .
Structural Effects on Bioactivity
Data Table: Key Properties of Selected Acetamides
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